

# Application Notes and Protocols for in vivo Experimental Design of ML218 Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ML218

Cat. No.: B609127

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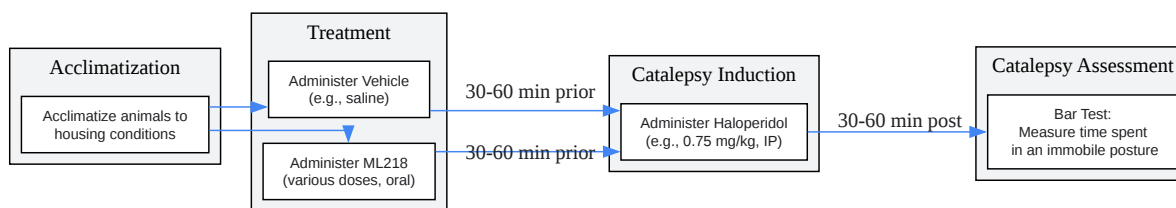
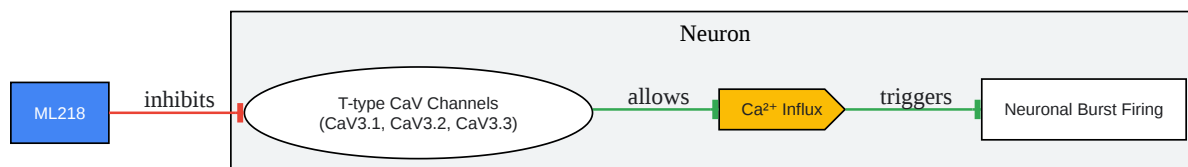
## Introduction

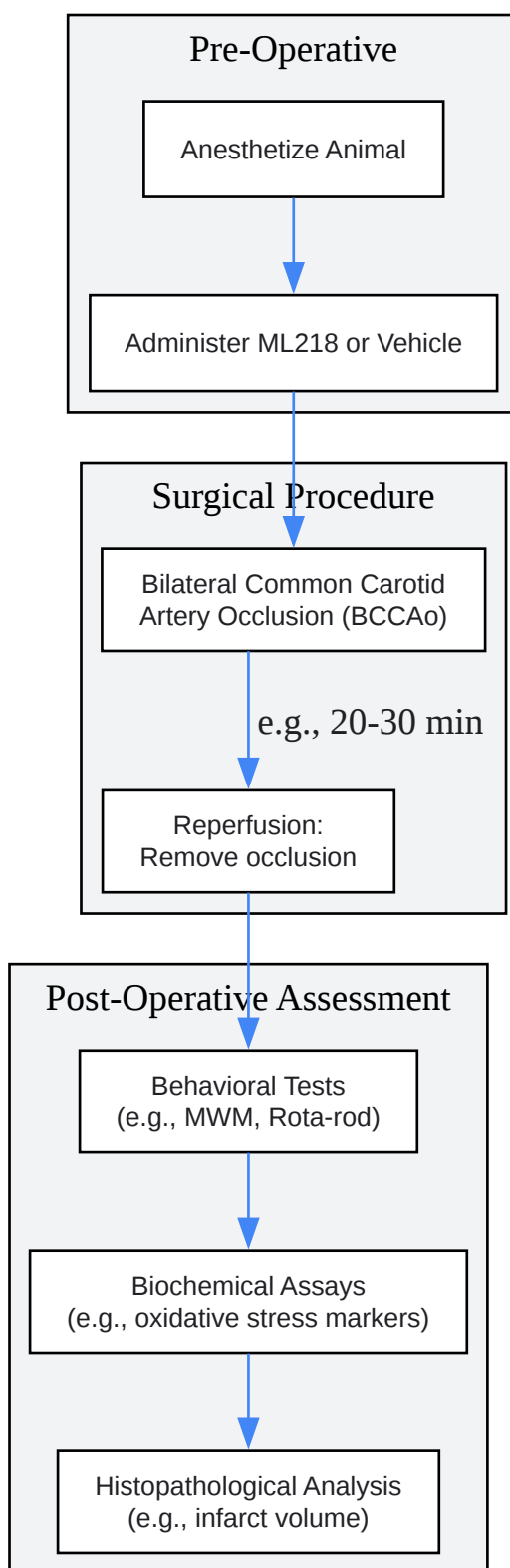
**ML218** is a potent, selective, and orally active inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2][3] It has demonstrated the ability to penetrate the blood-brain barrier, making it a valuable tool for investigating the role of T-type calcium channels in the central nervous system (CNS).[1] Preclinical studies have shown its efficacy in rodent models of Parkinson's disease and cerebral ischemia-reperfusion injury, suggesting its therapeutic potential for various neurological disorders.[2][4][5] These application notes provide detailed protocols for in vivo experimental designs to study the effects of **ML218**.

## Mechanism of Action

**ML218** primarily functions by blocking T-type calcium channels, which are low-voltage activated calcium channels that play a crucial role in regulating neuronal excitability and rhythmic burst firing in various brain regions, including the subthalamic nucleus (STN).[1][2][4] By inhibiting these channels, **ML218** can modulate pathological neuronal activity associated with neurological disorders.[2][4]

A diagram illustrating the proposed signaling pathway of **ML218**'s action is provided below.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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